molecular formula C17H21NO4 B2724992 (2S,3as,7as)-1-(2-methoxybenzoyl)octahydro-1h-indole-2-carboxylic acid CAS No. 2173637-97-1

(2S,3as,7as)-1-(2-methoxybenzoyl)octahydro-1h-indole-2-carboxylic acid

Cat. No. B2724992
CAS RN: 2173637-97-1
M. Wt: 303.358
InChI Key: QOAMKNSIXZGURH-UBHSHLNASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S,3as,7as)-1-(2-methoxybenzoyl)octahydro-1h-indole-2-carboxylic acid, also known as MIAC or MIAM, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MIAC is a derivative of the naturally occurring indole alkaloid, mitragynine, which is found in the leaves of the Mitragyna speciosa plant.

Scientific Research Applications

Proton Shuttles in Arylation of Indoles

In the context of chemical synthesis, biaryl carboxylic acids, including compounds similar to (2S,3as,7as)-1-(2-methoxybenzoyl)octahydro-1h-indole-2-carboxylic acid, have been explored for their role as proton shuttles in the selective functionalization of indole C-H bonds. The research by Pi et al. (2018) highlights the effectiveness of various 2-arylbenzoic acids in direct arylation processes.

Novel Indole-Benzimidazole Derivatives

The synthesis of novel indole derivatives, which include the structural features of (2S,3as,7as)-1-(2-methoxybenzoyl)octahydro-1h-indole-2-carboxylic acid, has been reported by Wang et al. (2016). These compounds were developed from precursors like 2-methylindole-3-acetic acid and have potential applications in various chemical syntheses.

Aromatization of Tetrahydro-β-Carbolines

The use of 2-iodoxybenzoic acid for the dehydrogenation of tetrahydro-β-carbolines to their aromatic forms under mild conditions has been explored. This process, relevant to compounds similar to (2S,3as,7as)-1-(2-methoxybenzoyl)octahydro-1h-indole-2-carboxylic acid, was demonstrated in a total synthesis of the marine indole alkaloid eudistomin U by Panarese and Waters (2010).

Synthesis and Antimicrobial Activity of Pyridine Derivatives

Research on pyridine derivatives, which are structurally related to (2S,3as,7as)-1-(2-methoxybenzoyl)octahydro-1h-indole-2-carboxylic acid, includes the synthesis and evaluation of their antimicrobial activity. Patel et al. (2011) demonstrated the preparation and biological testing of these compounds against various bacterial and fungal strains.

properties

IUPAC Name

(2S,3aS,7aS)-1-(2-methoxybenzoyl)-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO4/c1-22-15-9-5-3-7-12(15)16(19)18-13-8-4-2-6-11(13)10-14(18)17(20)21/h3,5,7,9,11,13-14H,2,4,6,8,10H2,1H3,(H,20,21)/t11-,13-,14-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOAMKNSIXZGURH-UBHSHLNASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)N2C3CCCCC3CC2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1C(=O)N2[C@H]3CCCC[C@H]3C[C@H]2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S,3aS,7aS)-1-(2-methoxybenzoyl)-octahydro-1H-indole-2-carboxylic acid

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